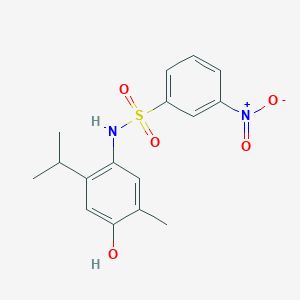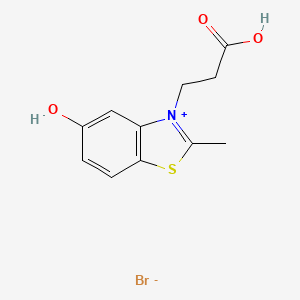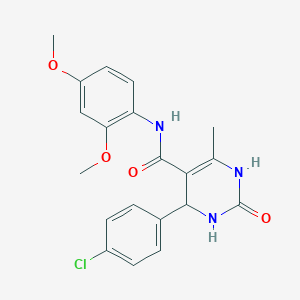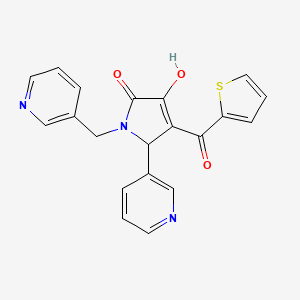
N,N'-bis(4-isopropoxybenzyl)-5-nitro-4,6-pyrimidinediamine
Vue d'ensemble
Description
N,N'-bis(4-isopropoxybenzyl)-5-nitro-4,6-pyrimidinediamine, commonly known as Compound 401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Compound 401 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. Studies have shown that Compound 401 inhibits the activity of several kinases, including JAK2, which is involved in the regulation of cell growth and differentiation. Additionally, Compound 401 has been shown to inhibit the expression of several pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects:
Compound 401 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Compound 401 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, Compound 401 has been shown to have antiviral activity against several viruses, including HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound 401 is its relatively simple synthesis, which makes it readily available for laboratory experiments. Additionally, this compound exhibits potent anti-cancer, anti-inflammatory, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation of Compound 401 is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its application in certain research areas.
Orientations Futures
There are several future directions for the research on Compound 401. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of Compound 401 and to determine its efficacy and safety in vivo. Additionally, the potential use of Compound 401 in the treatment of inflammatory diseases and viral infections warrants further investigation. Furthermore, the development of novel derivatives of Compound 401 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Applications De Recherche Scientifique
Compound 401 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Compound 401 has been shown to have antiviral activity against several viruses, including HIV-1, making it a potential candidate for the development of anti-viral drugs.
Propriétés
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propan-2-yloxyphenyl)methyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-16(2)32-20-9-5-18(6-10-20)13-25-23-22(29(30)31)24(28-15-27-23)26-14-19-7-11-21(12-8-19)33-17(3)4/h5-12,15-17H,13-14H2,1-4H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPRHFUQIHHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964886.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3964887.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B3964894.png)

![methyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3964905.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964909.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B3964920.png)

![2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3964932.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3964952.png)
![5-(3-bromophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964957.png)

![8-[(diisopropylamino)methyl]-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3964980.png)